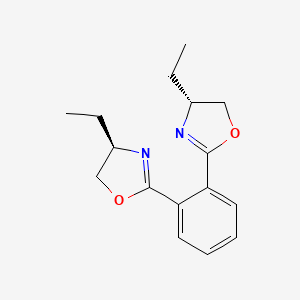
1,2-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the use of substituted benzene-1,2-dicarbaldehydes, which react with oxazoline derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of fuming sulfuric acid followed by hydrolysis, with yields improved by introducing solid sodium bicarbonate into the reaction mixture before hydrolysis and workup .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to their corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of halogens or nitrating agents in the presence of catalysts.
Major Products: The major products formed from these reactions include oxazoline N-oxides, amines, and various substituted benzene derivatives.
Applications De Recherche Scientifique
1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. It forms complexes with transition metals, which then participate in catalytic cycles to facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of specific enantiomers in the reaction products .
Comparaison Avec Des Composés Similaires
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Known for its use in alkoxycarbonylation reactions.
1,2-Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry as a bidentate ligand.
1,2-Bis(thienyl)ethenes: Known for their photochromic properties.
Uniqueness: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene stands out due to its chiral oxazoline rings, which provide unique steric and electronic properties that are particularly useful in asymmetric catalysis. This makes it a valuable compound in the synthesis of chiral molecules and in studying stereochemical effects in various reactions.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
(4R)-4-ethyl-2-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m1/s1 |
Clé InChI |
GODQBABDTNAFFN-VXGBXAGGSA-N |
SMILES isomérique |
CC[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC |
SMILES canonique |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)

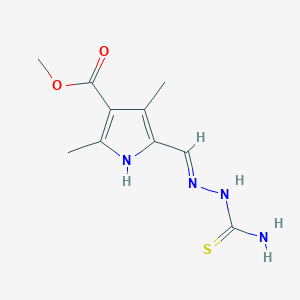
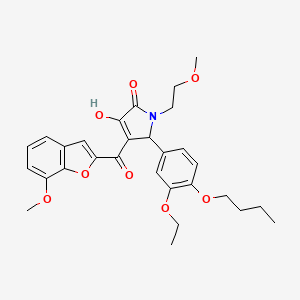


![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
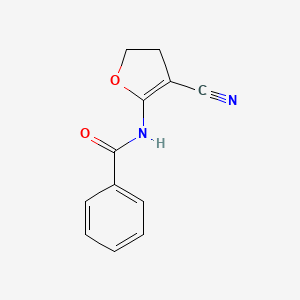
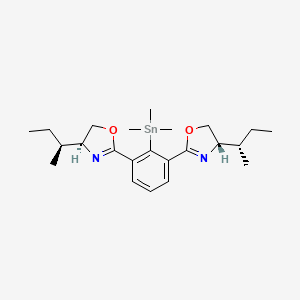
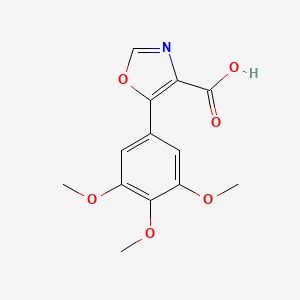
![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)

